molecular formula C9H11NO3 B1380323 3-(propan-2-yloxy)pyridine-4-carboxylic acid CAS No. 1501677-19-5

3-(propan-2-yloxy)pyridine-4-carboxylic acid

Cat. No.: B1380323
CAS No.: 1501677-19-5
M. Wt: 181.19 g/mol
InChI Key: CMVBUZNDHQMRGI-UHFFFAOYSA-N
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Description

3-(Propan-2-yloxy)pyridine-4-carboxylic acid (CAS 1501677-19-5) is a high-purity pyridine derivative offered at 95% purity for research applications . This compound serves as a versatile chemical building block, particularly in medicinal chemistry, where its molecular structure—comprising a carboxylic acid group and an isopropoxy substituent on the pyridine ring—makes it a valuable precursor for the synthesis of more complex molecules . While specific biological data for this exact compound is limited, related pyridine carboxylic acid derivatives are frequently investigated for their potential scientific applications, which can include anti-inflammatory and antimicrobial properties, as well as serving as intermediates in pharmaceutical and agrochemical development . The compound is characterized by its molecular formula, C9H11NO3, and is intended for in-vitro research purposes only . It is strictly not for diagnostic, therapeutic, or human and veterinary use. Researchers can utilize this chemical as a critical intermediate to explore new chemical spaces and develop novel bioactive compounds .

Properties

IUPAC Name

3-propan-2-yloxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-8-5-10-4-3-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVBUZNDHQMRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501677-19-5
Record name 3-(propan-2-yloxy)pyridine-4-carboxylic acid
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Preparation Methods

Direct Oxidation of Alkylpyridines

One of the prominent industrial approaches involves the oxidation of alkyl-substituted pyridines, such as 3-methylpyridine, using oxygen or oxygen sources in the presence of a vanadia-based catalyst. This method emphasizes high selectivity and efficiency for producing pyridine carboxylic acids, including the 4-carboxylic acid derivative.

Reaction Conditions:

  • Catalyst: Vanadia supported on inert materials like alumina or silica.
  • Additives: Metalloid compounds such as boron, silicon, or arsenic to enhance selectivity.
  • Temperature: Typically between 150°C and 250°C.
  • Pressure: Atmospheric or slightly elevated pressure.
  • Reaction medium: Aqueous or mixed solvent systems to facilitate oxidation.

Process Highlights:

  • Multi-layered catalyst packing ensures uniform temperature distribution, reducing hot spots and runaway reactions.
  • The process is optimized for large-scale production, with high yield (up to 95%) and minimal effluent load.
  • The oxidation primarily converts methyl groups on pyridine rings to carboxylic acids, yielding the desired pyridine-4-carboxylic acid derivatives.

Nucleophilic Substitution and Functionalization

Another approach involves the functionalization of pyridine rings via nucleophilic substitution, particularly at the 4-position, followed by esterification or hydrolysis to generate the carboxylic acid.

Key Steps:

  • Preparation of 3-(propan-2-yloxy)pyridine via nucleophilic substitution of 4-chloropyridine or 4-bromopyridine with isopropanol derivatives.
  • Subsequent oxidation of the methyl or alkyl side chain to introduce the carboxylic acid group at the 4-position.

Reaction Conditions:

  • Reagents: Isopropanol or isopropyl halides as alkoxy sources.
  • Catalyst: Acidic or basic catalysts to facilitate substitution.
  • Oxidants: Potassium permanganate or hydrogen peroxide for side-chain oxidation.

Biological and Electrochemical Methods

Though less common industrially, biological oxidation and electrochemical oxidation have been explored for environmentally friendly synthesis.

  • Biological oxidation employs microbial strains capable of converting alkyl pyridines to pyridine carboxylic acids under mild conditions.
  • Electrochemical oxidation uses controlled potentials to oxidize pyridine derivatives selectively, minimizing by-products.

Patent-Driven Industrial Processes

Recent patents describe large-scale, eco-friendly processes that incorporate multi-layered catalyst systems and metalloid additives to improve yield and safety:

Method Key Features Advantages References
Catalytic oxidation Vanadia-based catalysts, metalloid additives, multi-layered packing High selectivity (~95%), large-scale feasibility, safety US8575350B2
Liquid phase oxidation Nitric or sulfuric acid oxidation of alkyl pyridines High yield, cost-effective US patents, literature reports
Biological oxidation Microbial conversion Environmentally friendly, mild conditions Emerging research

Summary of Research Findings

Preparation Method Reaction Type Typical Reagents Conditions Yield & Purity References
Catalytic oxidation Oxidation Vanadia catalysts, metalloid additives 150–250°C, atmospheric pressure Up to 95%, high purity ,
Nucleophilic substitution Substitution + oxidation Isopropanol derivatives, oxidants Reflux, mild to moderate temperatures Moderate to high ,
Biological/electrochemical Oxidation Microbial strains, electrochemical cells Mild, controlled conditions Variable, research-stage Emerging

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yloxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Synthesis
3-(Propan-2-yloxy)pyridine-4-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow chemists to modify its functional groups to create derivatives with tailored properties for specific applications.

Reactions and Transformations
The compound can participate in various chemical reactions, including:

  • Oxidation: Producing carboxylic acids or ketones.
  • Reduction: Yielding alcohols or amines.
  • Substitution: Involving functional group exchanges.

Biological Applications

Antimicrobial and Anti-inflammatory Properties
Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory activities. These properties make it a candidate for developing new therapeutic agents against infections and inflammatory diseases.

Therapeutic Potential
Ongoing studies are investigating its efficacy as a therapeutic compound in treating various diseases, including cancer and metabolic disorders. The compound's interaction with biological targets may modulate specific pathways, leading to beneficial health outcomes .

Medicinal Chemistry

Drug Development
The compound has been explored in the context of drug development, particularly as a lead compound for creating kinase inhibitors. Kinase inhibitors are vital in treating conditions such as diabetes and cancer due to their role in cellular signaling pathways .

Industrial Applications

Pharmaceuticals and Agrochemicals
In industry, this compound is utilized in producing pharmaceuticals and agrochemicals. Its ability to act as an intermediate in synthesizing active ingredients makes it valuable for manufacturers seeking efficient production methods.

Case Studies

  • Antimicrobial Activity Study
    A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridine carboxylic acids, including this compound, exhibited significant antimicrobial activity against various bacterial strains. This finding supports its potential use in developing new antibiotics .
  • Kinase Inhibition Research
    Research highlighted in patent literature has shown that compounds similar to this compound can inhibit protein kinase C (PKC), which is implicated in diabetic complications. This suggests that the compound could be further explored for therapeutic interventions in diabetes management .

Mechanism of Action

The mechanism of action of 3-(propan-2-yloxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Pyridine-4-carboxylic acid derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison of Selected Pyridine-4-carboxylic Acid Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Dipole Moment (Debye) Band Gap (eV) Key Electronic Features
3-(Propan-2-yloxy)pyridine-4-carboxylic acid 3-O-iPr, 4-COOH C₉H₁₁NO₃ 181.19 Not reported Not reported Electron-donating ether group enhances lipophilicity
5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid 2-O-iPr, 4-COOH, 5-Cl C₉H₁₀ClNO₃ 215.64 Not reported Not reported Chlorine (electron-withdrawing) increases acidity of COOH
3-(Ethylsulfanyl)pyridine-4-carboxylic acid 3-SEt, 4-COOH C₈H₉NO₂S 183.23 Not reported Not reported Thioether group improves metabolic stability
4-Amino-3,6-dichloro-2-pyridinecarboxylic acid (AMPYD) 4-NH₂, 3,6-Cl, 2-COOH C₆H₄Cl₂N₂O₂ 219.02 6.22 4.89 Amino group increases reactivity and polarity
3,6-Dichloro-2-pyridinecarboxylic acid (CLPYD) 3,6-Cl, 2-COOH C₆H₃Cl₂NO₂ 192.00 3.61 5.30 Lower dipole moment reduces solubility in polar solvents

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., isopropyloxy) increase lipophilicity, while electron-withdrawing groups (e.g., Cl) enhance the acidity of the carboxylic acid .
  • Reactivity: AMPYD exhibits higher reactivity than CLPYD due to its amino group, as evidenced by shorter C-Cl bond lengths (1.82–1.84 Å vs. 1.81–1.83 Å) and lower band gap (4.89 eV vs. 5.30 eV) .

Physicochemical and Stability Considerations

  • Solubility : The isopropyloxy group in this compound increases hydrophobicity compared to polar analogs like AMPYD .
  • Thermal Stability: Thermogravimetric analysis (TGA) of pyridine-carboxylic acid-functionalized nanoparticles shows decomposition temperatures >200°C, indicating robustness for material applications .
  • Toxicity: Limited toxicological data exist for many analogs, underscoring the need for thorough investigation before clinical use .

Biological Activity

3-(Propan-2-yloxy)pyridine-4-carboxylic acid (CAS No. 1501677-19-5) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body.

Target Enzymes and Receptors:

  • Kinases: This compound has been shown to inhibit certain kinases, which are critical in cell signaling pathways. For instance, it may affect phosphoinositide 3-kinase (PI3K) pathways, influencing cell growth and survival.
  • Phosphodiesterases (PDEs): Similar compounds have demonstrated inhibition of PDEs, which play a role in regulating cyclic AMP levels and are targets for anti-inflammatory therapies .

The biochemical properties of this compound include:

PropertyDescription
SolubilitySoluble in organic solvents; limited solubility in water
StabilityRelatively stable under standard laboratory conditions
Interaction with EnzymesModulates the activity of kinases and phosphodiesterases

Cellular Effects

In vitro studies have indicated that this compound can influence various cellular processes:

  • Cell Proliferation: The compound exhibits potential anti-proliferative effects on cancer cell lines, suggesting a role in cancer therapy.
  • Apoptosis Induction: It has been observed to induce apoptosis in certain cancer cells, potentially through the modulation of signaling pathways related to cell survival.

Pharmacological Applications

The pharmacological applications of this compound are diverse:

  • Anti-inflammatory Activity: Due to its potential to inhibit PDEs, it may be useful in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by reducing TNF-α production .
  • Anticancer Properties: The ability to inhibit cell proliferation and induce apoptosis positions it as a candidate for anticancer drug development.

Case Studies

Recent research has highlighted the efficacy of similar compounds in various biological assays:

  • Inhibition of Tumor Growth: In animal models, related pyridine derivatives have demonstrated significant inhibition of tumor growth at low doses.
  • Metabolic Stability Studies: A comparative study showed that modifications in the pyridine structure can enhance metabolic stability without sacrificing biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(propan-2-yloxy)pyridine-4-carboxylic acid, and how do reaction conditions affect yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, such as condensation of substituted pyridine precursors with isopropyl-containing reagents. For example, analogous compounds are synthesized via cyclization of 4-chlorobenzaldehyde derivatives with aminopyridines, using palladium or copper catalysts in solvents like DMF or toluene . Hydrolysis of pyridine carbonitriles (e.g., pyridine-4-carbonitrile) at high temperatures (~250°C) can also yield pyridine-4-carboxylic acid derivatives, though decarboxylation risks must be mitigated . Key factors include catalyst selection (to minimize side reactions), solvent polarity (to stabilize intermediates), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyridine ring vibrations) .
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., isopropyl methyl splits, pyridine ring protons) and carbon connectivity .
  • XRD : Resolves crystal structure, including hydrogen bonding patterns and molecular packing. Software like SHELX is widely used for refinement .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns for structural elucidation .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the electronic properties of this compound, and what validation steps are necessary?

  • Methodology : Density functional theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula, model electron density distributions, frontier molecular orbitals, and reactivity indices (e.g., Fukui functions) . Validation involves comparing computed parameters (e.g., bond lengths, dipole moments) with experimental XRD or NMR data. Discrepancies may arise from solvent effects or basis set limitations, requiring hybrid functional adjustments (e.g., B3LYP) .

Q. How do researchers resolve contradictions between predicted and observed bioactivity in studies of this compound as a bioactive ligand?

  • Methodology : Discrepancies often stem from impurities, solvent interactions, or target protein flexibility. Strategies include:

  • Purity Assurance : HPLC or LC-MS to confirm compound integrity .
  • Docking Simulations : Molecular dynamics to assess ligand-protein binding under physiological conditions.
  • Dose-Response Studies : Titration experiments to differentiate true activity from assay artifacts .

Q. What strategies optimize regioselectivity in derivatizing this compound for materials science applications?

  • Methodology :

  • Protecting Groups : Use tert-butyl esters to shield the carboxylic acid during functionalization .
  • Catalytic Control : Pd-mediated cross-coupling (e.g., Suzuki reactions) for selective aryl substitutions .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the pyridine 4-position .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(propan-2-yloxy)pyridine-4-carboxylic acid
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3-(propan-2-yloxy)pyridine-4-carboxylic acid

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